

historical context of the Freund reaction using 1,3-Dibromopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dibromopropene

Cat. No.: B8754767

[Get Quote](#)

An In-depth Technical Guide to the Historical Context of the Freund Reaction using 1,3-Dibromopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical context of the Freund reaction, specifically focusing on the synthesis of cyclopropane from 1,3-dibromopropane. It details the initial discovery by August Freund in 1881 and the subsequent improvements, presenting available quantitative data, detailed experimental protocols derived from historical accounts, and a visualization of the reaction mechanism. This document serves as a valuable resource for researchers and professionals in organic synthesis and drug development, offering insights into the foundational methods of cyclopropane ring formation.

Introduction

The cyclopropane ring, a fundamental structural motif in numerous natural products and pharmaceutical agents, was first synthesized in 1881 by the Austrian chemist August Freund. [1][2] His method, now known as the Freund reaction, involved the intramolecular cyclization of 1,3-dibromopropane using sodium metal.[1][2] This reaction is a key example of an intramolecular Wurtz coupling.[3] A few years later, in 1887, Gustavson reported an improvement on Freund's method by employing zinc dust, which was found to give better yields of cyclopropane.[1] The discovery of the anesthetic properties of cyclopropane in 1929

eventually led to the industrial production of this small ring system, highlighting the long-term significance of Freund's initial discovery.[\[1\]](#)

Historical Development and Key Contributors

The synthesis of cyclopropane was a significant achievement in 19th-century organic chemistry. August Freund's pioneering work demonstrated the feasibility of forming a strained three-membered ring from a linear precursor.[\[2\]](#)[\[4\]](#) His original method involved the treatment of 1,3-dibromopropane with sodium.[\[1\]](#)[\[2\]](#)

In 1887, Gustavson introduced the use of zinc dust as the reducing agent, which provided a more efficient route to cyclopropane.[\[1\]](#) Later work by Hass and coworkers further refined the process, particularly for industrial-scale production, often utilizing 1,3-dichloropropane and zinc dust in an aqueous alcohol medium, sometimes with a catalytic amount of sodium iodide.[\[5\]](#)[\[6\]](#)

Quantitative Data Summary

While detailed quantitative data from the original 19th-century publications are scarce and may not meet modern standards of reporting, subsequent studies and historical accounts allow for a comparative summary of the different approaches to the Freund reaction. The yield of cyclopropane is notably influenced by the choice of metal and reaction conditions.

Reagent	Substrate	Solvent	Reported Yield	Reference
Sodium	1,3-Dibromopropane	Not specified in some early reports	Generally lower than with zinc	[1] [3]
Zinc	1,3-Dibromopropane	Ethanol	Improved yield over sodium	[1]
Zinc with NaI (catalyst)	1,3-Dihalopropane	Aqueous Alcohol	Good yields	[1] [5] [6]

Experimental Protocols

The following are representative experimental protocols for the synthesis of cyclopropane from 1,3-dibromopropane based on the historical methods.

Freund's Method using Sodium

Materials:

- 1,3-Dibromopropane
- Sodium metal
- Anhydrous ether (as a solvent, though not always specified in early reports)

Procedure:

- In a flask equipped with a reflux condenser, place small pieces of sodium metal.
- Slowly add a solution of 1,3-dibromopropane in anhydrous ether to the sodium.
- The reaction is initiated, often with gentle heating.
- The reaction mixture is allowed to react, and the gaseous cyclopropane product is collected.
- The collected gas can be purified by passing it through appropriate washing solutions to remove any byproducts.

Note: Working with sodium metal requires strict anhydrous conditions and appropriate safety precautions.

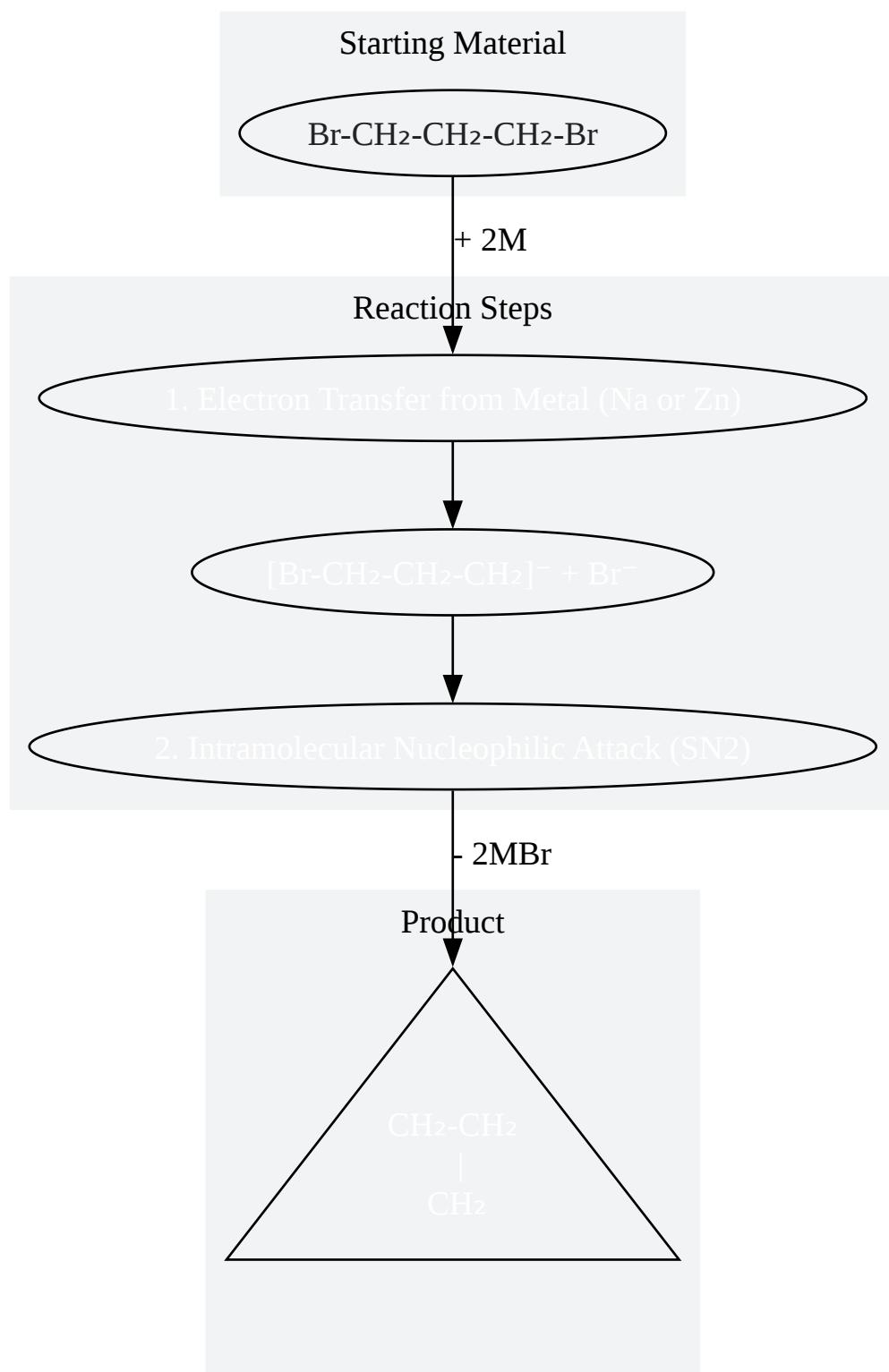
Gustavson's Improved Method using Zinc

Materials:

- 1,3-Dibromopropane
- Zinc dust
- Ethanol (80-90%)

Procedure:

- In a reaction flask, a mixture of zinc dust and aqueous ethanol is prepared.


- 1,3-Dibromopropane is added to the stirred zinc suspension.
- The mixture is heated to initiate the reaction, which can be vigorous.
- The evolved cyclopropane gas is passed through a condenser to remove solvent vapors and then collected.
- The gas can be further purified by washing.

Reaction Mechanism

The Freund reaction with 1,3-dibromopropane is an intramolecular Wurtz-type reaction. The mechanism is thought to proceed through either a radical or an organometallic intermediate.

Carbanion Intermediate Pathway:

- A metal atom (sodium or zinc) transfers an electron to one of the carbon-bromine bonds of 1,3-dibromopropane, leading to the formation of a radical anion which then expels a bromide ion to form a 3-bromopropyl radical.
- A second electron transfer from another metal atom to the radical species generates a carbanion (an organometallic intermediate in the case of zinc).
- The resulting nucleophilic carbanion undergoes an intramolecular SN2 reaction, attacking the other carbon atom bearing a bromine atom.
- This intramolecular displacement of the second bromide ion results in the formation of the cyclopropane ring.

[Click to download full resolution via product page](#)

Conclusion

The Freund reaction, in its original form and subsequent modifications, represents a cornerstone in the synthesis of cyclopropane rings. Understanding the historical context, the experimental evolution, and the underlying mechanism of this reaction provides valuable knowledge for modern chemists. While newer and more versatile methods for cyclopropanation have been developed, the Freund reaction remains a classic example of intramolecular cyclization and a testament to the early ingenuity in the field of organic synthesis. This guide serves as a foundational reference for researchers and professionals, bridging the historical origins with contemporary applications in chemical and pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Cyclopropane - Wikipedia [en.wikipedia.org]
- 2. August Freund - Wikipedia [en.wikipedia.org]
- 3. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 4. homework.study.com [homework.study.com]
- 5. Freund Reaction [drugfuture.com]
- 6. What happens when 1,3-dibromopropane reacts with zinc class 12 chemistry CBSE [vedantu.com]
- To cite this document: BenchChem. [historical context of the Freund reaction using 1,3-Dibromopropane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8754767#historical-context-of-the-freund-reaction-using-1-3-dibromopropane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com